

Monomethyl Maleate (CAS 3052-50-4): A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Monomethyl maleate*

Cat. No.: *B041745*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Monomethyl maleate (CAS 3052-50-4), the monomethyl ester of maleic acid, is a versatile chemical intermediate with significant applications in polymer chemistry. While it serves as a monomer in the production of various copolymers, its primary relevance to the drug development field lies in its role as a key precursor to its biologically active isomer, monomethyl fumarate. This technical guide provides an in-depth overview of the chemical and physical properties, synthesis, and applications of **monomethyl maleate**. Crucially, it elucidates the isomerization process to monomethyl fumarate and details the latter's mechanisms of action as a therapeutic agent, focusing on the Nrf2 and GPR109A signaling pathways. This document aims to be a comprehensive resource for researchers and professionals in the field, providing detailed experimental protocols and clear visual representations of key processes.

Chemical and Physical Properties

Monomethyl maleate is a colorless to pale yellow liquid with a slightly sweet odor.^[1] It is soluble in organic solvents such as ethanol and ether, but has limited solubility in water.^[1] The key physical and chemical properties are summarized in the table below.

Property	Value	Reference
CAS Number	3052-50-4	[2] [3] [4] [5] [6] [7]
IUPAC Name	(2Z)-4-methoxy-4-oxobut-2-enoic acid	[8]
Synonyms	Maleic acid monomethyl ester, Methyl hydrogen maleate	[2] [3] [4] [5] [6] [7] [8]
Molecular Formula	C ₅ H ₆ O ₄	[2] [3] [4] [5] [6] [7]
Molecular Weight	130.10 g/mol	[3] [4] [6]
Melting Point	93 °C (decomposes)	[9]
Boiling Point	250.0 ± 23.0 °C at 760 mmHg	[9]
Density	1.26 g/cm ³	[7]

Spectroscopic Data

Detailed spectroscopic data is essential for the identification and characterization of **monomethyl maleate**.

Mass Spectrometry

The mass spectrum of **monomethyl maleate** shows characteristic fragmentation patterns.

m/z	Relative Intensity (%)
54.0	99.99
113.0	81.13
26.0	71.96
31.0	31.96
29.0	23.71

Data obtained from PubChem.[\[8\]](#)

NMR Spectroscopy

While comprehensive, tabulated NMR data with assigned chemical shifts and coupling constants is not readily available in the public domain, ^{13}C NMR spectral data has been reported.^[8] For researchers requiring detailed structural confirmation, it is recommended to acquire ^1H and ^{13}C NMR spectra on a purified sample.

Experimental Protocols

Synthesis of Monomethyl Maleate from Maleic Anhydride

Monomethyl maleate is synthesized via the esterification of maleic anhydride with methanol.
[10][11][12][13] This reaction is typically a straightforward ring-opening alcoholysis.

Materials:

- Maleic anhydride
- Methanol
- Reaction flask with a stirrer and reflux condenser

Procedure:

- In a reaction flask, dissolve maleic anhydride in methanol. A slight excess of methanol can be used to ensure complete reaction.^[12]
- The reaction is exothermic and can be initiated by gentle heating to approximately 50-60°C.
^[14] Once initiated, the reaction can proceed without further heating.
- Stir the reaction mixture at a controlled temperature, typically between 45-90°C, for a period of 30 to 60 minutes.^[12]
- The completion of the reaction can be monitored by the disappearance of solid maleic anhydride.

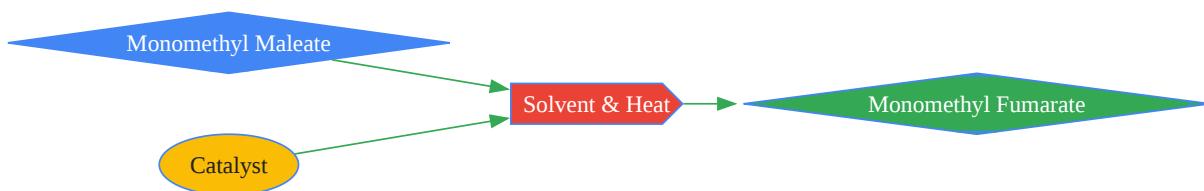
- The resulting product is **monomethyl maleate**, which can be used directly in the next step or purified if necessary.

[Click to download full resolution via product page](#)

Synthesis of **Monomethyl Maleate**

Isomerization of **Monomethyl Maleate** to **Monomethyl Fumarate**

The biologically active isomer, monomethyl fumarate, is obtained through the isomerization of **monomethyl maleate**. This can be achieved using a catalyst.[10][11][12]


Materials:

- Monomethyl maleate**
- Lewis acid catalyst (e.g., AlCl_3 , ZnCl_2 , SnCl_4 , TiCl_4) or another isomerization agent (e.g., fumaryl chloride, thiourea).[10][11][14]
- Solvent (e.g., toluene, ethyl acetate).[10][11]
- Reaction flask with a stirrer and reflux condenser.

Procedure:

- To the reaction mixture containing **monomethyl maleate**, add a suitable solvent such as toluene or ethyl acetate.[10][11]
- Introduce the Lewis acid catalyst to the solution.[10]

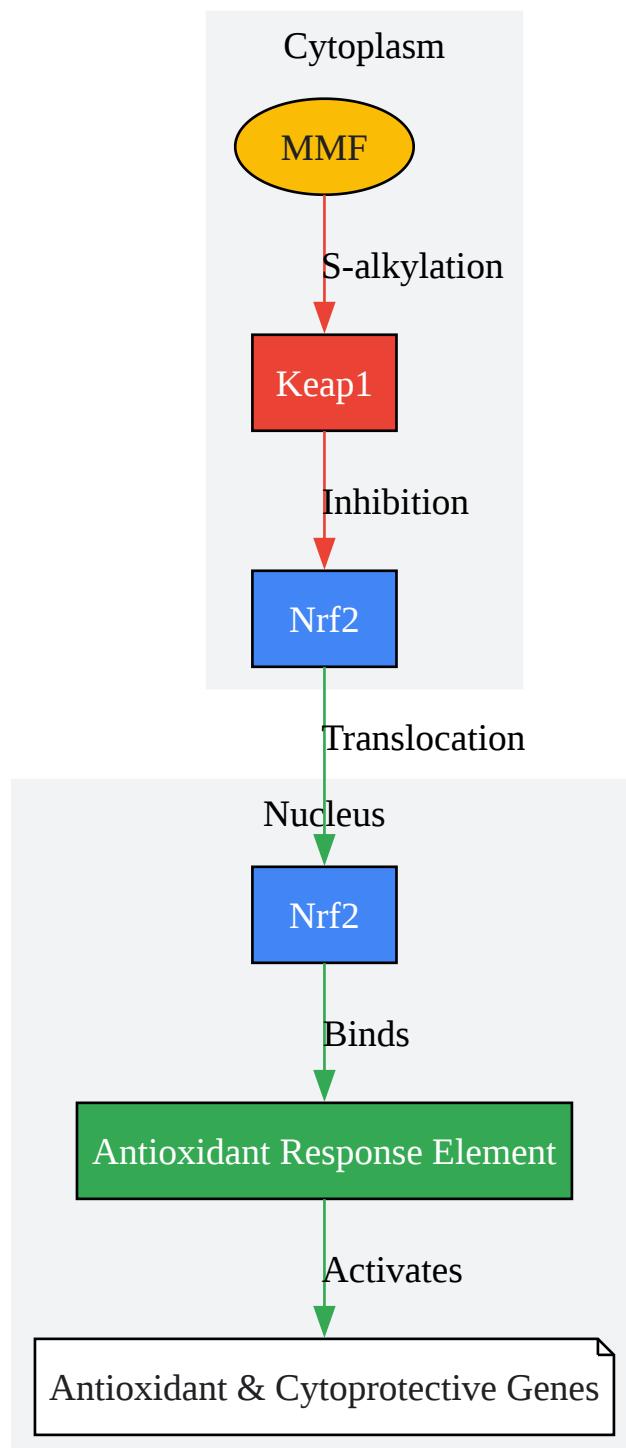
- Heat the reaction mixture to a temperature between 70-100°C and maintain for several hours (e.g., 4-5 hours).[11][13]
- Monitor the reaction progress by a suitable analytical technique (e.g., HPLC, NMR) to confirm the conversion to monomethyl fumarate.
- Upon completion, the product can be isolated by cooling the reaction mixture to induce crystallization, followed by filtration and washing.[13]

[Click to download full resolution via product page](#)

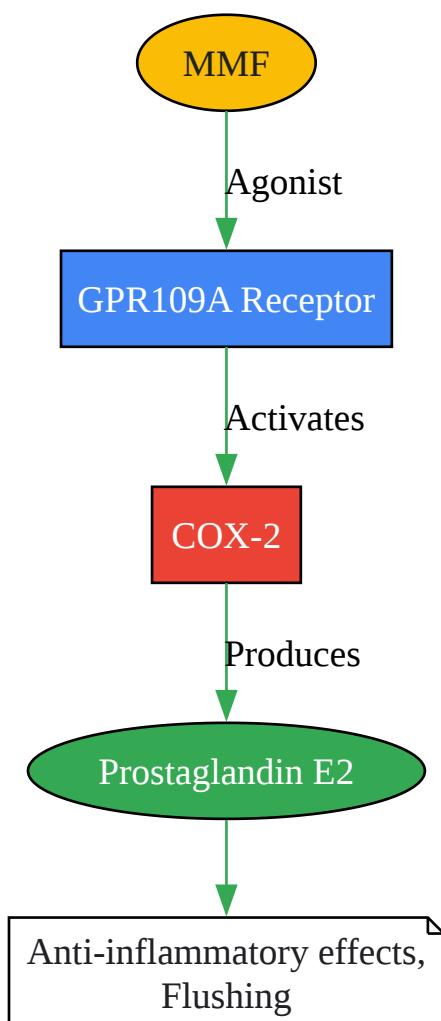
Isomerization to Monomethyl Fumarate

Applications in Polymer Chemistry

Monomethyl maleate is utilized as an unsaturated monomer in the synthesis of various polymers. It can be copolymerized with other monomers to produce materials with specific properties. For instance, it is used in the manufacturing of unsaturated polyester resins.[3][4]


Relevance in Drug Development: The Role of Monomethyl Fumarate

While **monomethyl maleate** itself is not known to be biologically active, its isomer, monomethyl fumarate, is the active metabolite of the approved multiple sclerosis drug, dimethyl fumarate.[15] Therefore, the primary interest of drug development professionals in **monomethyl maleate** is as a direct precursor to monomethyl fumarate.


Mechanism of Action of Monomethyl Fumarate

Monomethyl fumarate exerts its therapeutic effects through two primary signaling pathways:

Monomethyl fumarate is an activator of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.^[15] Nrf2 is a transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes. The mechanism of activation involves the S-alkylation of Keap1, an inhibitor of Nrf2.^[15] This modification leads to the dissociation of Nrf2 from Keap1, allowing Nrf2 to translocate to the nucleus and initiate the transcription of its target genes. This pathway is crucial for cellular defense against oxidative stress and inflammation.^{[15][16]}

[Click to download full resolution via product page](#)[Nrf2 Signaling Pathway Activation](#)

Monomethyl fumarate is also an agonist of the G protein-coupled receptor 109A (GPR109A), also known as Hydroxycarboxylic Acid Receptor 2 (HCA2).^{[1][17]} This receptor is expressed on various immune cells, including keratinocytes and Langerhans cells in the skin.^{[1][17]} Activation of GPR109A by monomethyl fumarate is involved in its anti-inflammatory effects and is also associated with the common side effect of flushing.^{[1][17]} The downstream signaling involves the production of prostanoids like prostaglandin E2 (PGE2) through the activation of cyclooxygenase-2 (COX-2).^[17]

[Click to download full resolution via product page](#)

GPR109A Signaling Pathway

Safety and Handling

Monomethyl maleate is classified as a skin and eye irritant.[18] Appropriate personal protective equipment, including gloves and safety glasses, should be worn when handling this compound.[18] It is recommended to work in a well-ventilated area.[18] For detailed safety information, refer to the Safety Data Sheet (SDS).

Conclusion

Monomethyl maleate (CAS 3052-50-4) is a valuable chemical intermediate, particularly in the synthesis of polymers. For the drug development community, its significance is intrinsically linked to its role as a direct precursor to the biologically active monomethyl fumarate. A thorough understanding of its synthesis, properties, and the subsequent isomerization to monomethyl fumarate is crucial for the development of fumarate-based therapeutics. The detailed mechanisms of action of monomethyl fumarate via the Nrf2 and GPR109A pathways highlight the therapeutic potential of this class of compounds in treating diseases with inflammatory and oxidative stress components. This guide provides a foundational resource for scientists and researchers working with or interested in this important molecule.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. JCI - Nicotinic acid- and monomethyl fumarate-induced flushing involves GPR109A expressed by keratinocytes and COX-2-dependent prostanoid formation in mice [jci.org]
- 2. CAS 3052-50-4: Monomethyl maleate | CymitQuimica [cymitquimica.com]
- 3. clearsynth.com [clearsynth.com]
- 4. Monomethyl maleate, 97% 3052-50-4 - Manufacturers & Suppliers in India with worldwide shipping. [ottokemi.com]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. scbt.com [scbt.com]
- 7. Maleic acid monomethyl ester | 3052-50-4 | FM53584 [biosynth.com]
- 8. Monomethyl maleate | C5H6O4 | CID 5354456 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Monomethyl maleate | 3052-50-4 [chemicalbook.com]
- 10. An Improved Process For The Synthesis Of Dimethyl Fumarate [quickcompany.in]
- 11. CN101774913A - Preparation method of monomethyl fumarate - Google Patents [patents.google.com]
- 12. CN100537513C - Preparation technology of monomethyl fumarate - Google Patents [patents.google.com]
- 13. US10626076B2 - Process for the synthesis of dimethyl fumarate - Google Patents [patents.google.com]
- 14. US20140364604A1 - Method of making monomethyl fumarate - Google Patents [patents.google.com]
- 15. Distinct Nrf2 Signaling Mechanisms of Fumaric Acid Esters and Their Role in Neuroprotection against 1-Methyl-4-Phenyl-1,2,3,6-Tetrahydropyridine-Induced Experimental Parkinson's-Like Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Monomethyl fumarate promotes Nrf2-dependent neuroprotection in retinal ischemia-reperfusion - PMC [pmc.ncbi.nlm.nih.gov]
- 17. content-assets.jci.org [content-assets.jci.org]
- 18. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Monomethyl Maleate (CAS 3052-50-4): A Comprehensive Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b041745#monomethyl-maleate-cas-number-3052-50-4>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com